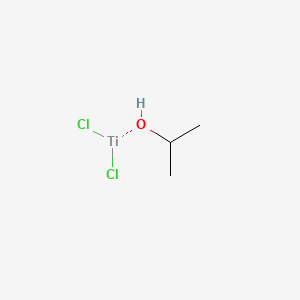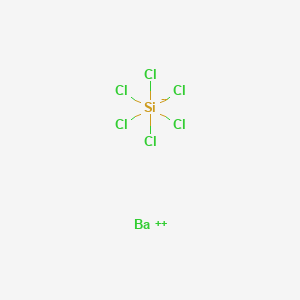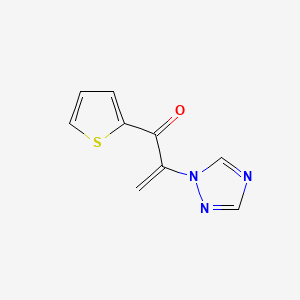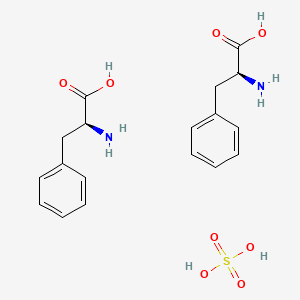
Bis(3-phenyl-L-alanine) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-phenyl-L-alanine) sulphate: is a compound that consists of two molecules of 3-phenyl-L-alanine, an amino acid derivative, linked by a sulphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-phenyl-L-alanine) sulphate typically involves the reaction of 3-phenyl-L-alanine with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the sulphate linkage. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-phenyl-L-alanine) sulphate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The sulphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-phenyl-L-alanine) sulphate is used as a chiral building block in organic synthesis. It can be employed in the synthesis of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. It may also be used in the formulation of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of bis(3-phenyl-L-alanine) sulphate involves its interaction with molecular targets such as enzymes and receptors. The phenylalanine moieties can bind to active sites of enzymes, modulating their activity. The sulphate group may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparación Con Compuestos Similares
3-Phenyl-L-alanine: A single molecule of the amino acid derivative.
Bis(2-phenyl-L-alanine) sulphate: A similar compound with a different substitution pattern.
Bis(4-phenyl-L-alanine) sulphate: Another variant with a different position of the phenyl group.
Uniqueness: Bis(3-phenyl-L-alanine) sulphate is unique due to its specific substitution pattern and the presence of the sulphate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
79679-86-0 |
|---|---|
Fórmula molecular |
C18H24N2O8S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-phenylpropanoic acid;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8H,6,10H2,(H,11,12);(H2,1,2,3,4)/t2*8-;/m00./s1 |
Clave InChI |
HMAAOTWUEFTWQD-QXGOIDDHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.OS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


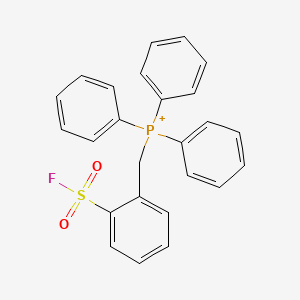
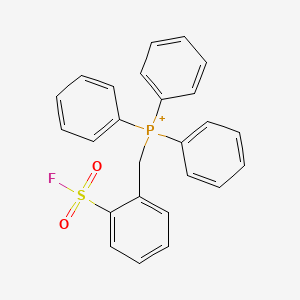

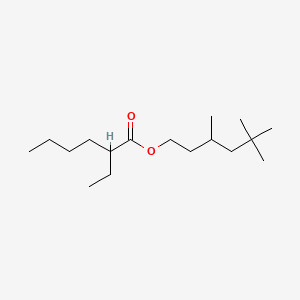
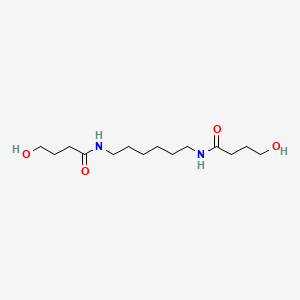
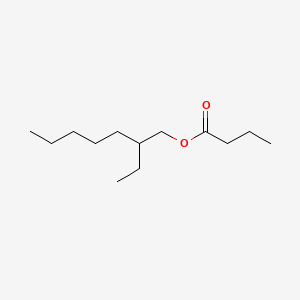

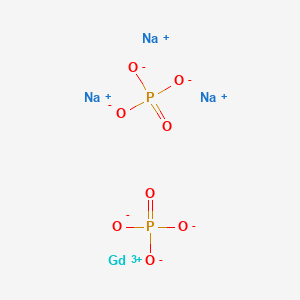
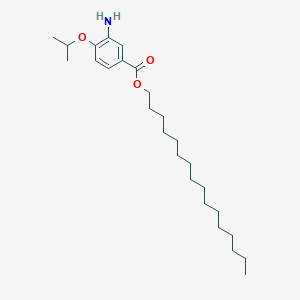

![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
